Cas no 1485563-67-4 (Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate)

Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a thiazole core substituted with an ethyl carboxylate group and a 3,5-difluoroanilino moiety, enhancing its reactivity and binding affinity in molecular interactions. Its structural characteristics make it a valuable intermediate for synthesizing biologically active compounds, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is typically used in controlled laboratory settings for exploratory synthesis and structure-activity relationship studies.
Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate structure
1485563-67-4 structure
Product Name:Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate
CAS No:1485563-67-4
MF:C12H10F2N2O2S
MW:284.281808376312
CID:4701069
Update Time:2025-05-24

Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-((3,5-difluorophenyl)amino)-1,3-thiazole-4-carboxylate
    • Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C12H10F2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-4-7(13)3-8(14)5-9/h3-6H,2H2,1H3,(H,15,16)
    • InChI Key: IIBBLULJKQNNMF-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OCC)N=C1NC1C=C(C=C(C=1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 312
  • Topological Polar Surface Area: 79.5

Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate Pricemore >>

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Additional information on Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate

Ethyl 2-(3,5-Difluoroanilino)-1,3-Thiazole-4-Carboxylate: A Comprehensive Overview

Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate (CAS No. 1485563-67-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of the 3,5-difluoroanilino group and the ethyl ester substituent on the thiazole ring imparts unique chemical properties and potential biological activities to this molecule.

The synthesis of Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate involves a series of well-established organic reactions. The starting material is typically a substituted aniline derivative, which undergoes nucleophilic substitution or coupling reactions to form the thiazole ring. The introduction of the ethyl ester group is achieved through esterification reactions, ensuring the stability and solubility of the final product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

One of the most promising applications of Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate lies in its potential as a bioactive compound. Studies have shown that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The incorporation of fluorine atoms in the anilino group enhances the lipophilicity and bioavailability of the compound, making it a strong candidate for drug development. Recent research has focused on optimizing the pharmacokinetic properties of this compound to improve its efficacy in vivo.

In addition to its pharmacological applications, Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate has shown potential in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in the synthesis of novel materials for electronic and optical applications. Researchers have explored its use in creating advanced polymers and hybrid materials with tailored properties for specific industrial applications.

From an environmental perspective, the biodegradability and toxicity profile of Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate are critical considerations. Recent studies have assessed its environmental impact under various conditions, including aqueous environments and soil systems. These studies have provided valuable insights into its persistence and potential risks to ecosystems. Efforts are ongoing to develop sustainable methods for its production and disposal to minimize ecological footprint.

In conclusion, Ethyl 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylate (CAS No. 1485563-67-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological activities make it a focal point for ongoing research and development. As advancements in synthetic methodologies and biological testing continue to evolve, this compound holds great potential for contributing to innovative solutions in medicine, materials science, and environmental sustainability.

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